Computational Physicochemical Comparison: 2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid vs. 4-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid
Computational property analysis reveals measurable differences between the ortho-substituted target compound 2-(3-(fluoromethyl)azetidin-1-yl)benzoic acid and its para-substituted regioisomer 4-(3-(fluoromethyl)azetidin-1-yl)benzoic acid (CAS 2092549-73-8) . Both compounds share identical molecular weight (209.22 g/mol) and molecular formula (C11H12FNO2), yet the ortho substitution in the target compound creates a distinct spatial arrangement that influences intramolecular hydrogen bonding between the carboxylic acid and the azetidine nitrogen, potentially altering acidity, solubility, and protein binding orientation .
| Evidence Dimension | Physicochemical properties and conformational preference |
|---|---|
| Target Compound Data | Ortho-substituted benzoic acid with 3-(fluoromethyl)azetidine; intramolecular H-bond capable |
| Comparator Or Baseline | Para-substituted regioisomer (CAS 2092549-73-8); identical MW 209.22, identical C11H12FNO2 |
| Quantified Difference | Regioisomeric shift from ortho to para position; distinct spatial geometry affecting target engagement |
| Conditions | Computational structural comparison based on SMILES and InChI data |
Why This Matters
The ortho substitution pattern enables intramolecular interactions unavailable to the para isomer, potentially yielding divergent biological activity profiles and synthetic utility.
